2-Amino-6-hydroxyhexanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxyhexanoic acid can be achieved through various synthetic routes. One common method involves the hydroxylation of norleucine, a process that introduces a hydroxyl group into the hexanoic acid chain . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymatic processes to achieve high yields and purity . These methods are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-oxohexanoic acid, while substitution reactions can produce various ethers and esters .
Scientific Research Applications
2-Amino-6-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in antiviral and antihypertensive drugs.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity .
Comparison with Similar Compounds
2-Amino-6-hydroxyhexanoic acid can be compared with other similar compounds such as:
Norleucine: Lacks the hydroxyl group present in this compound.
6-Hydroxycaproic acid: Lacks the amino group present in this compound.
The uniqueness of this compound lies in the presence of both functional groups, which allows it to participate in a wider range of chemical reactions and biological processes .
Properties
IUPAC Name |
(2S)-2-amino-6-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305-77-1, 5462-80-6, 6033-32-5 | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-hydroxycaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxynorleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-HYDROXYNORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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